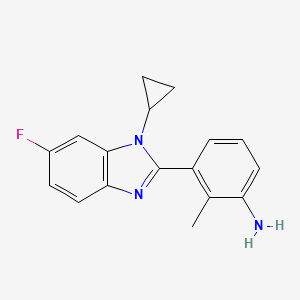
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Übersicht
Beschreibung
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a useful research compound. Its molecular formula is C17H16FN3 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CAS No. 1354952-41-2) is a complex organic compound notable for its unique structural features, which include a cyclopropyl group and a fluorine atom attached to a benzodiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C17H16FN3
- Molecular Weight : 281.33 g/mol
- Structure : The compound consists of a benzodiazole ring fused with a cyclopropyl group and a fluorine atom, contributing to its distinct chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored through various studies, revealing its potential as an anticancer agent and its interactions with specific molecular targets.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to:
- Induce cell cycle arrest in the G2-M phase.
- Promote apoptosis in HeLa and MCF-7 cells, evidenced by increased early and late apoptotic cell populations.
- Exhibit synergistic effects when co-administered with doxorubicin in drug-resistant melanoma cells, enhancing the inhibition of cell viability .
The proposed mechanism of action involves the compound's ability to bind to specific targets within cancer cells, potentially inhibiting tubulin polymerization similar to colchicine-binding site inhibitors (CBSIs). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that inform the design of new derivatives with improved efficacy. For instance:
- Study on Fluorinated Benzotriazoles : A study synthesized various fluorinated benzotriazole derivatives that exhibited potent antiproliferative activity at nanomolar concentrations. The findings highlighted the importance of fluorine substitution in enhancing biological activity .
- NCI60 Screening : The National Cancer Institute's NCI60 panel screening demonstrated that derivatives similar to this compound showed promising anticancer properties across multiple cell lines, indicating broad-spectrum activity .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity |
|---|---|---|---|
| This compound | 1354952-41-2 | 281.33 g/mol | Induces G2-M arrest; pro-apoptotic effects |
| Derivative A | CAS Number X | Y g/mol | Potent at nM concentrations |
| Derivative B | CAS Number Y | Z g/mol | Synergistic with doxorubicin |
Eigenschaften
IUPAC Name |
3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-8-5-11(18)9-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDQKURRCWWICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















